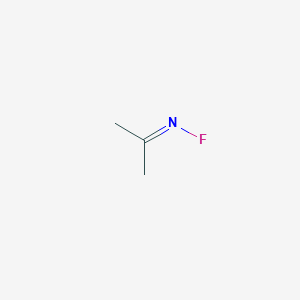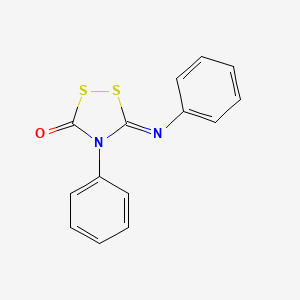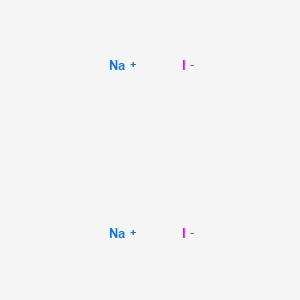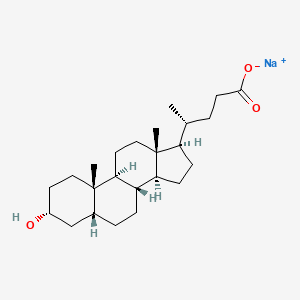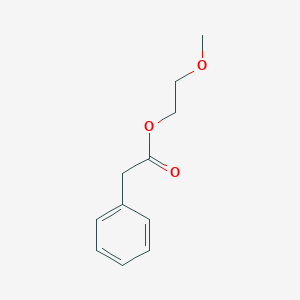![molecular formula C22H12 B14725853 hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene CAS No. 5745-64-2](/img/structure/B14725853.png)
hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacyclo[136102,708,2209,14016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene typically involves multi-step organic reactions. The process often starts with simpler aromatic compounds, which undergo a series of cyclization and dehydrogenation reactions to form the complex polycyclic structure. Specific catalysts and reaction conditions, such as high temperatures and pressures, are required to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and reaction engineering may enable more efficient production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene can be compared with other polycyclic aromatic hydrocarbons, such as:
- Hexacyclo[10.10.1.02,11.04,9.013,22.015,20]tricosa-2(11),3,5,7,9,13,15,17,19,21-decaen-23-one
- Hexacyclo[10.8.5.04,19.05,8.09,14.015,18]pentacosa-1,3,9,11,13,15,17,19,21,23-decaene
These compounds share similar structural features but differ in the arrangement and number of fused rings, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific ring structure and the resulting electronic and steric effects.
Propriétés
Numéro CAS |
5745-64-2 |
|---|---|
Formule moléculaire |
C22H12 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene |
InChI |
InChI=1S/C22H12/c1-2-8-14-13(7-1)19-15-9-3-4-10-16(15)21-18-12-6-5-11-17(18)20(14)22(19)21/h1-12H |
Clé InChI |
CKDFMWMJCAFTPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C=CC=CC4=C5C3=C2C6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



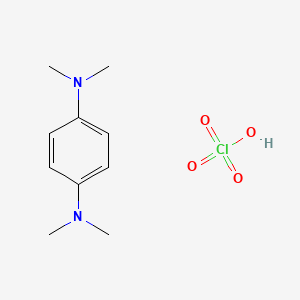
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
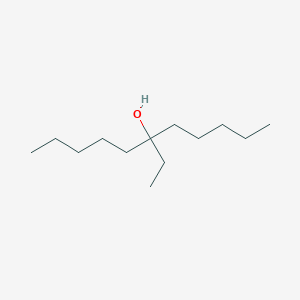

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
